REACTION_CXSMILES
|
O.Cl.[N+:3]([C:6]1[CH:7]=[C:8]([CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[OH:14])[CH:9]=[CH:10][C:11]=1[Cl:12])([O-:5])=[O:4]>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[N+:3]([C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)=[O:14])([O-:5])=[O:4] |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
3-nitro-4-chlorophenyl-2-pyridyl methanol hydrochloride
|
Quantity
|
0.266 mol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C=1C=C(C=CC1Cl)C(O)C1=NC=CC=C1
|
Name
|
ice water
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=NC=CC=C2)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |